molecular formula C10H7FO B13913372 5-Acetyl-2-fluorophenylacetylene

5-Acetyl-2-fluorophenylacetylene

Cat. No.: B13913372
M. Wt: 162.16 g/mol
InChI Key: NRRSHBMUXQFVMM-UHFFFAOYSA-N
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Description

5-Acetyl-2-fluorophenylacetylene is an organic compound that belongs to the class of fluorinated phenylacetylenes. This compound is characterized by the presence of an acetyl group at the 5-position and a fluorine atom at the 2-position of the phenyl ring, along with an ethynyl group. The unique structural features of this compound make it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-fluorophenylacetylene can be achieved through several methods. One common approach involves the use of copper-promoted hydration and annulation reactions. In this method, 2-fluorophenylacetylene derivatives undergo hydration of the C–F bond followed by intramolecular annulation to afford the desired product . The reaction conditions typically involve the use of a copper catalyst, potassium hydroxide, water, and potassium iodide in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate catalysts and reagents is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-fluorophenylacetylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenylacetylenes, ketones, carboxylic acids, and reduced hydrocarbons.

Scientific Research Applications

5-Acetyl-2-fluorophenylacetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-fluorophenylacetylene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The acetyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-fluorophenylacetylene is unique due to the presence of both the acetyl and fluorine groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H7FO

Molecular Weight

162.16 g/mol

IUPAC Name

1-(3-ethynyl-4-fluorophenyl)ethanone

InChI

InChI=1S/C10H7FO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h1,4-6H,2H3

InChI Key

NRRSHBMUXQFVMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C#C

Origin of Product

United States

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